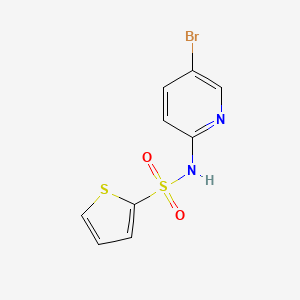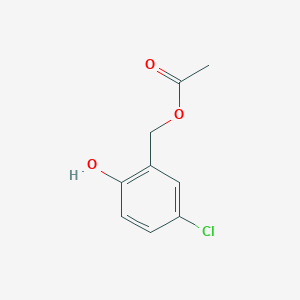
N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), a key regulator of various biological processes.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects such as increased glycogen synthesis and decreased cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound by this compound has been shown to increase glycogen synthesis, reduce inflammation, and promote cell survival. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide in lab experiments is its potency as a this compound inhibitor. It has been shown to be more potent than other this compound inhibitors such as lithium chloride and SB-216763. Additionally, this compound has good solubility in DMSO, making it easy to use in cell-based assays.
One limitation of using this compound is its potential off-target effects. This compound is involved in various biological processes, and inhibition of the enzyme may have unintended consequences. Additionally, this compound has been shown to be toxic to some cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide in scientific research. One area of interest is the development of more selective this compound inhibitors that have fewer off-target effects. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to explore its potential therapeutic use in humans. Finally, this compound may have applications in cancer research, as this compound is involved in cell proliferation and survival.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide involves the reaction of 5-bromo-2-pyridinesulfonyl chloride with thiophene-2-amine in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide has been extensively used in scientific research as a this compound inhibitor. This compound is a serine/threonine kinase that plays a crucial role in various biological processes such as glycogen metabolism, cell differentiation, and apoptosis. Inhibition of this compound has been implicated in the treatment of various diseases such as Alzheimer's disease, cancer, and diabetes.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S2/c10-7-3-4-8(11-6-7)12-16(13,14)9-2-1-5-15-9/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQBONWIYLDRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354665 | |
| Record name | N-(5-Bromopyridin-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
693795-85-6 | |
| Record name | N-(5-Bromopyridin-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)


![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)



![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)